1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene
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Overview
Description
1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene typically involves multi-step organic reactions. One common approach is the condensation of benzyloxy-substituted carboxylic acids with amino methanetriyl derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene undergoes various chemical reactions, including:
Oxidation: The benzylic positions are susceptible to oxidation, leading to the formation of benzoquinones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include benzoquinones, alcohols, and substituted benzene derivatives, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes . The compound’s structural features, such as the presence of multiple benzene rings and functional groups, contribute to its ability to engage in various molecular interactions .
Comparison with Similar Compounds
Similar Compounds
1,1’,1’'-Tris(benzyloxy)benzene: Similar in structure but lacks the carboxylato and amino functional groups.
1,1’,1’'-Tris(phenylmethoxy)benzene: Another structurally related compound with different substituents on the benzene rings.
Uniqueness
1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene is unique due to its combination of benzyloxy, carboxylato, and amino functional groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various applications that require specific molecular interactions and properties.
Properties
CAS No. |
73488-68-3 |
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Molecular Formula |
C31H28NO4- |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(4S)-5-oxo-5-phenylmethoxy-4-(tritylamino)pentanoate |
InChI |
InChI=1S/C31H29NO4/c33-29(34)22-21-28(30(35)36-23-24-13-5-1-6-14-24)32-31(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,32H,21-23H2,(H,33,34)/p-1/t28-/m0/s1 |
InChI Key |
WNDFKLUZSVNIAY-NDEPHWFRSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)[O-])NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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